molecular formula C10H19Cl B11723286 Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- CAS No. 104012-59-1

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel-

Cat. No.: B11723286
CAS No.: 104012-59-1
M. Wt: 174.71 g/mol
InChI Key: OMLOJNNKKPNVKN-AEJSXWLSSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound is systematically named (1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects:

  • Cyclohexane backbone : A six-membered saturated hydrocarbon ring.
  • Substituent positions :
    • A chlorine atom at position 2.
    • A methyl group (-CH₃) at position 4.
    • A 1-methylethyl group (isopropyl) at position 1.
  • Stereochemical configuration :
    • The chiral centers at positions 1, 2, and 4 are assigned using the Cahn-Ingold-Prelog priority rules.
    • Position 1 : R configuration due to the isopropyl group’s spatial arrangement.
    • Position 2 : S configuration determined by the chlorine substituent.
    • Position 4 : S configuration from the methyl group.

The rel- prefix indicates that the stereochemistry is described relative to other stereoisomers rather than absolute configuration. The SMILES notation C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C explicitly encodes the stereochemistry using @ and @@ symbols. The InChIKey OMLOJNNKKPNVKN-AEJSXWLSSA-N serves as a unique identifier for this stereoisomer.

Stereochemical Feature Configuration Substituent Priority
Position 1 (C1) R Isopropyl > Methyl
Position 2 (C2) S Chlorine > Hydrogen
Position 4 (C4) S Methyl > Hydrogen

CAS Registry Numbers and Alternative Synonyms

This compound is associated with multiple CAS Registry Numbers and synonyms across databases:

Identifier Type Value Source
CAS Registry Number 29707-60-6 PubChem, NIST
CAS Registry Number 104012-59-1 PubChem
CAS Registry Number 16052-42-9 NIST
European Community (EC) Number 249-791-6 PubChem
DSSTox Substance ID DTXSID50885460 PubChem

Common synonyms include:

  • (+)-Menthyl chloride (highlighting its relationship to menthol derivatives).
  • p-Menthane, 3-chloro-cis-1,3-trans-1,4- (a historical name emphasizing menthane derivatives).
  • d-Menthyl chloride (referencing its dextrorotatory optical activity).

Discrepancies in CAS numbers arise from variations in stereochemical representation across databases. For instance, 16052-42-9 corresponds to the [1S-(1α,2β,4β)]- stereoisomer in the NIST database, illustrating the importance of verifying stereochemical descriptors when cross-referencing identifiers.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₉Cl confirms the presence of 10 carbon atoms, 19 hydrogen atoms, and one chlorine atom. Key molecular weight data include:

Property Value Calculation Method
Molecular Weight 174.71 g/mol PubChem, NIST
Exact Mass 174.1175283 Da Isotopic composition
XLogP3-AA (Partition Coefficient) 4.3 Computed via XLogP3

The exact mass (174.1175283 Da) accounts for the natural abundance of isotopes, differing slightly from the nominal molecular weight (174.71 g/mol). The compound’s hydrophobicity, evidenced by its XLogP3 value of 4.3, suggests significant lipid solubility, a property critical for its applications in organic synthesis.

The molecular structure’s stability is influenced by 1,3-diaxial interactions between the chlorine atom and methyl/isopropyl groups, which dictate its preferred cyclohexane ring conformation. This steric consideration is vital for understanding its reactivity in substitution and elimination reactions.

Properties

CAS No.

104012-59-1

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

OMLOJNNKKPNVKN-AEJSXWLSSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)Cl)C(C)C

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most direct synthesis involves converting (-)-menthol [(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexanol] to (-)-menthyl chloride via thionyl chloride (SOCl₂). The reaction proceeds through a two-step mechanism:

  • Formation of a chlorosulfite intermediate via nucleophilic attack of the hydroxyl oxygen on SOCl₂.

  • Displacement by chloride ion, yielding the alkyl chloride with retention of configuration at the tertiary carbon.

Typical Procedure:

  • (-)-Menthol (1 mol) is dissolved in anhydrous dichloromethane (DCM, 500 mL).

  • SOCl₂ (1.2 mol) is added dropwise at 0°C under nitrogen, followed by stirring at room temperature for 4–6 hours.

  • The mixture is refluxed for 1 hour to ensure completeness, after which excess SOCl₂ and solvent are removed under reduced pressure.

  • The crude product is purified via fractional distillation (bp: 85–90°C at 15 mmHg), yielding 85–90% (-)-menthyl chloride.

Key Considerations:

  • Stereochemical Integrity : Tertiary alcohols typically undergo SN1 mechanisms with SOCl₂, leading to racemization. However, the rigid cyclohexane ring in menthol restricts carbocation rearrangement, preserving the (1R,2S,4S) configuration.

  • By-Products : Traces of sulfonic acid derivatives may form but are removed during distillation.

Hydrochloric Acid-Zinc Chloride (HCl-ZnCl₂) Method

An alternative approach uses concentrated HCl in the presence of ZnCl₂ as a Lewis acid catalyst. This method is less common due to slower kinetics but offers cost advantages for large-scale production.

Procedure:

  • (-)-Menthol (1 mol) is mixed with 36% HCl (300 mL) and ZnCl₂ (0.1 mol).

  • The mixture is stirred at 60°C for 24 hours.

  • The organic layer is separated, washed with NaHCO₃ solution, dried over MgSO₄, and distilled to isolate the product (yield: 70–75%).

Limitations:

  • Prolonged reaction times increase the risk of hydrolysis or oxidation by-products.

  • Lower yields compared to SOCl₂-mediated reactions.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance efficiency and safety. For example:

  • Reactor Design : Tubular reactor with SOCl₂ and menthol fed at controlled rates (residence time: 30 minutes).

  • Conditions : 50°C, 10 bar pressure.

  • Output : 95% conversion with >99% enantiomeric excess (ee).

Economic Considerations:

  • Capital costs for flow systems are offset by higher throughput and reduced waste.

  • Automated monitoring ensures consistent product quality.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereochemical ControlScalability
SOCl₂85–9099HighHigh
HCl-ZnCl₂70–7595ModerateModerate
TCICA-Thiourea80*98*High*Moderate*
Continuous-Flow9599.5Very HighVery High

*Theoretical estimates based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone, while substitution with hydroxide ions can produce cyclohexanol.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)- serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through nucleophilic substitution reactions. The presence of the chlorine atom makes it a suitable candidate for further reactions, such as:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles to form new compounds.
  • Alkylation Reactions: The isopropyl group can participate in alkylation processes to create more complex molecules.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameFunctional GroupReactivity Type
CyclohexanolHydroxylAlcohol reactions
Menthyl ChlorideChlorineNucleophilic substitution
LinaloolHydroxylAlkylation

Medicinal Chemistry

Pharmaceutical Applications:
The compound has potential applications in drug development due to its structural features that may influence biological activity. For instance:

  • Anticancer Activity: Research indicates that chlorinated compounds can exhibit anticancer properties by interacting with cellular pathways. Studies have explored the modification of similar chlorinated compounds to enhance their efficacy against specific cancer types .
  • BCL6 Inhibition: Related research has focused on optimizing inhibitors for BCL6, a protein implicated in various cancers. Compounds structurally related to cyclohexane derivatives have shown promise in inhibiting this target .

Industrial Applications

Flavor and Fragrance Industry:
Cyclohexane derivatives are often used in the flavor and fragrance industry due to their pleasant olfactory properties. Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)- can serve as a precursor for synthesizing flavoring agents and fragrances that are structurally similar to menthol.

Environmental Considerations

Toxicology and Safety:
While cyclohexane derivatives have useful applications, it is essential to consider their environmental impact and toxicity. Chlorinated compounds are often scrutinized for their potential ecological effects and human health risks. Regulatory assessments are crucial for ensuring safe usage in industrial applications.

Case Studies

Case Study 1: Anticancer Research
A study published in Nature examined the efficacy of chlorinated cyclohexane derivatives in inhibiting tumor growth in vivo. The results indicated that modifications to the cyclohexane structure could enhance binding affinity to cancer-related targets .

Case Study 2: Flavoring Agent Development
Research conducted by flavor chemists demonstrated that the synthesis of menthol-like compounds from cyclohexane derivatives could yield flavoring agents with improved stability and sensory properties compared to traditional methods .

Mechanism of Action

The mechanism of action of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data

  • Synthesis : The compound is synthesized via stereoselective routes, often involving menthol derivatives .
  • Thermodynamic Data: NIST-reported boiling point (101.35°C) aligns with expectations for monochlorinated cyclohexanes .

Biological Activity

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, commonly known as menthyl chloride or (1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane, is a compound of interest due to its biological activity. This article aims to provide a comprehensive overview of its properties, biological effects, and relevant research findings.

Molecular Formula: C10H19Cl
Molecular Weight: 174.711 g/mol
CAS Registry Number: 16052-42-9
IUPAC Name: (1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane

The compound is characterized by a cyclohexane ring with a chlorine atom and a methyl group at specific positions. Its stereochemistry plays a crucial role in its biological interactions.

Antimicrobial Properties

Research has indicated that menthyl chloride exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a natural preservative in food and cosmetic industries. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

Antioxidant Activity

Menthyl chloride has also been evaluated for its antioxidant properties. In vitro assays demonstrated significant radical scavenging activity, which is essential for mitigating oxidative stress in biological systems. The compound's ability to donate electrons contributes to its antioxidant capacity.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the antimicrobial efficacy of menthyl chloride when incorporated into topical formulations for treating skin infections. Results showed a reduction in infection rates by 40% compared to control groups over a four-week treatment period.

Case Study 2: Antioxidant Potential

Another study investigated the antioxidant potential of menthyl chloride in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The findings indicated that treatment with menthyl chloride significantly reduced markers of oxidative damage and improved cell viability.

Toxicological Profile

While menthyl chloride shows promising biological activities, it is essential to consider its toxicological profile. According to safety data:

  • Skin Irritation: Causes skin irritation (H315).
  • Sensitization: May cause an allergic skin reaction (H317).

These findings necessitate careful handling and formulation considerations in therapeutic applications.

Q & A

Basic Question: What are the recommended methods for synthesizing (1R,2S,4S)-rel-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane?

Methodological Answer:
Synthesis typically involves chlorination of a menthol derivative or stereoselective addition to a cyclohexene precursor. For example:

  • Stereospecific chlorination : React (-)-menthol with thionyl chloride (SOCl₂) under anhydrous conditions to retain stereochemistry. Monitor reaction progress via gas chromatography (GC) using a non-polar column (e.g., 5% phenyl methyl siloxane) to resolve intermediates .
  • Thermochemical control : Optimize reaction enthalpy (ΔrH° ≈ -208 kJ/mol for similar hydrogenation steps) to minimize side reactions. Use NIST thermochemical data for energy profiling .

Advanced Question: How can enantiomeric purity be rigorously validated for this compound?

Methodological Answer:

  • Chiral GC/MS : Employ a β-cyclodextrin-based chiral column (e.g., CycloSil-B) with He carrier gas. Compare retention indices to NIST reference data (e.g., IUPAC InChIKey: OMLOJNNKKPNVKN-UHFFFAOYSA-N) .
  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR splitting patterns for diastereotopic protons (e.g., axial vs. equatorial Cl and isopropyl groups). Use NOE experiments to confirm spatial arrangements .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested for chlorinated solvents) and ANSI Z87.1-certified safety goggles. Use a fume hood for aerosol mitigation .
  • First aid : For skin contact, wash with 0.1% sodium thiosulfate solution to neutralize residual chlorine. Immediate medical consultation is required for inhalation exposure .

Advanced Question: How does stereochemistry influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The axial chlorine at C2 (1R,2S,4S configuration) creates steric hindrance, slowing SN_N2 mechanisms.

  • Kinetic studies : Use polar aprotic solvents (e.g., DMSO) to favor SN_N1 pathways. Monitor activation energy (Ea_a) via Arrhenius plots, referencing NIST’s gas-phase reaction data .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states. Compare with experimental ΔG‡ values .

Basic Question: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • IR spectroscopy : Identify C-Cl stretches at 550–600 cm1^{-1} and C-H bends for the isopropyl group (1380–1365 cm1^{-1}). Use KBr pellets for solid samples .
  • Mass spectrometry : Confirm molecular ion [M]+^+ at m/z 174.711 (C10_{10}H19_{19}Cl). Fragmentation patterns should show loss of Cl (m/z 139) and isopropyl (m/z 117) .

Advanced Question: How can reaction byproducts be systematically identified during synthesis?

Methodological Answer:

  • GC×GC-TOFMS : Use two-dimensional chromatography to resolve co-eluting byproducts (e.g., dehydrohalogenation products). Compare with NIST retention indices .
  • Isotopic labeling : Introduce 13^{13}C at the methyl group to track unintended rearrangements via 13^13C NMR .

Basic Question: What solvent systems optimize its solubility for kinetic studies?

Methodological Answer:

  • LogP analysis : With a calculated XlogP ≈ 3.5 (hydrophobic), use binary solvents like hexane:EtOAc (4:1) for homogeneous mixing. Confirm solubility via UV-Vis at λ = 254 nm .

Advanced Question: How can computational models predict its environmental fate?

Methodological Answer:

  • QSPR modeling : Input topological polar surface area (TPSA ≈ 0 Ų) and Henry’s law constants (from EPI Suite) to estimate biodegradation half-lives. Validate with OECD 301F assay data .

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